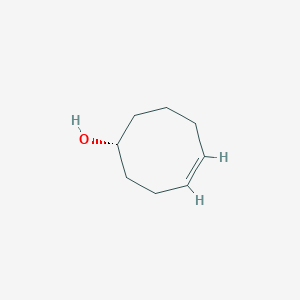
Methyltetrazine-PEG5-triethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG5-triethoxysilane is a compound that combines a methyltetrazine group with a triethoxysilane moiety through a polyethylene glycol (PEG) linker. This compound is primarily used in click chemistry, particularly in bioorthogonal reactions, due to its ability to form stable covalent bonds with trans-cyclooctene (TCO)-containing compounds without the need for copper catalysis or elevated temperatures . The hydrophilic PEG chain enhances the water solubility of the compound, making it suitable for various applications in aqueous media .
準備方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG5-triethoxysilane is synthesized through a series of chemical reactions that involve the coupling of a methyltetrazine group with a PEG linker and a triethoxysilane moiety. The synthesis typically involves the following steps:
Preparation of Methyltetrazine Derivative: The methyltetrazine group is synthesized through the reaction of appropriate precursors under controlled conditions.
PEGylation: The methyltetrazine derivative is then coupled with a PEG linker to form Methyltetrazine-PEG.
Silane Coupling: Finally, the PEGylated methyltetrazine is reacted with triethoxysilane to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle the reagents and conditions required for the synthesis .
化学反応の分析
Types of Reactions
Methyltetrazine-PEG5-triethoxysilane primarily undergoes bioorthogonal reactions, specifically the inverse-electron demand Diels-Alder (iEDDA) cycloaddition with TCO-containing compounds. This reaction is highly selective and occurs rapidly under mild conditions .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO)-containing compounds.
Conditions: The reaction typically occurs at room temperature without the need for copper catalysis
Major Products
The major product of the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent adduct. This product is formed through the cycloaddition of the methyltetrazine group with the TCO moiety .
科学的研究の応用
Methyltetrazine-PEG5-triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a click chemistry linker for the synthesis of complex molecules and materials
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells and tissues.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapies
Industry: Applied in surface modifications and the development of functionalized materials
作用機序
Methyltetrazine-PEG5-triethoxysilane exerts its effects through the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction. The methyltetrazine group reacts with TCO-containing compounds to form a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for various applications in biological systems . The PEG linker enhances the solubility and biocompatibility of the compound, facilitating its use in aqueous environments .
類似化合物との比較
Methyltetrazine-PEG5-triethoxysilane is unique due to its combination of a methyltetrazine group, a PEG linker, and a triethoxysilane moiety. Similar compounds include:
Methyltetrazine-PEG5-methyltetrazine: Another PEG-based linker used in click chemistry.
Methyltetrazine-PEG5-amine: A PEG-based linker with an amine group instead of a triethoxysilane moiety.
Compared to these compounds, this compound offers unique advantages in surface modifications and bioorthogonal reactions due to the presence of the triethoxysilane moiety .
特性
IUPAC Name |
3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N5O9Si/c1-5-41-44(42-6-2,43-7-3)24-8-14-30-28(35)13-15-36-16-17-37-18-19-38-20-21-39-22-23-40-27-11-9-26(10-12-27)29-33-31-25(4)32-34-29/h9-12H,5-8,13-24H2,1-4H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMPHUUZMIOJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C2=NN=C(N=N2)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N5O9Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














